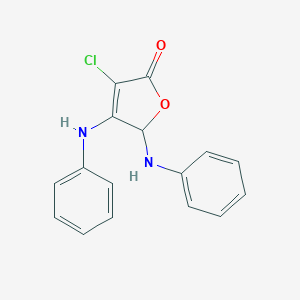![molecular formula C16H16ClNOS B259092 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide, also known as CBMA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzyl sulfide derivatives and has a molecular formula of C16H16ClNO2S.
作用機序
The exact mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, suggesting its potential use as an anti-inflammatory agent. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. In addition, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
将来の方向性
There are several future directions for research on 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate its safety and toxicity in vivo. Finally, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide may have potential applications in the development of new drugs and therapies for various diseases.
合成法
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with thioacetamide, followed by the addition of 4-methylphenylacetic acid and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide in high yield and purity.
科学的研究の応用
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. It has been studied for its potential use in the treatment of cancer, inflammatory disorders, and bacterial infections. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
特性
製品名 |
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C16H16ClNOS |
分子量 |
305.8 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)18-16(19)11-20-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
InChIキー |
OWXYDNMXONQDIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)


![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)